methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
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Overview
Description
“Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate” is a chemical compound with the molecular formula C12H11F3N2O3 . It is also known as "METHYL 3-OXO-2-((Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO)BUTANOATE" .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves a 2-hour reflux, followed by the addition of sodium hydroxide in methanol and water for 0.5 hours at 0-20°C . The reaction conditions suggest that the synthesis process requires careful temperature control and precise timing .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point that is not specified . The compound has a molecular weight of 288.23 .Scientific Research Applications
Flavor Chemistry in Foods
Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate, as part of the branched aldehyde group, plays a role in food flavor chemistry. Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal contribute significantly to the flavor of various food products, both fermented and non-fermented. The understanding of the metabolic pathways involved in the production and breakdown of these aldehydes from amino acids is crucial for controlling the formation of desired flavor levels in food products (Smit, Engels, & Smit, 2009).
Chemical Synthesis and Biological Activities
The compound's structural components are related to chalcones, which have broad biological activities and clinical potentials against various diseases. The presence of a 2-hydroxy-3-methyl-3-butenyl (HMB) group in chalcones has drawn interest due to their novel scaffolds and significant biological activities. This suggests potential relevance in the synthesis of compounds with medicinal properties (Zhai, Sun, & Sang, 2022).
Safety and Hazards
This compound has several safety precautions associated with it. For instance, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be kept or stored away from clothing and combustible materials . It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and handled under inert gas . It should be protected from moisture .
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is often involved in the trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to significantly influence the properties of pharmaceuticals, agrochemicals, and materials .
Properties
IUPAC Name |
methyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-7(18)10(11(19)20-2)17-16-9-5-3-4-8(6-9)12(13,14)15/h3-6,18H,1-2H3/b10-7+,17-16? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPIHQJVRFURRJ-QXBRFJPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\N=NC1=CC=CC(=C1)C(F)(F)F)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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